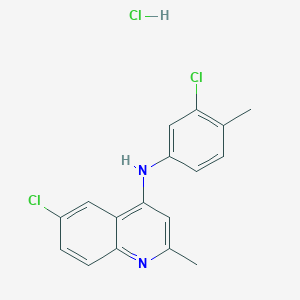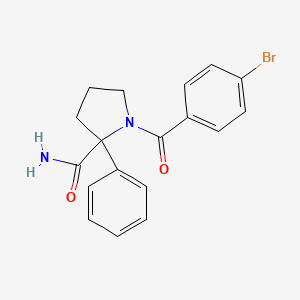![molecular formula C17H22N4O B4881429 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4881429.png)
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone
Vue d'ensemble
Description
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 by a group of researchers at Merck & Co. Inc. as part of their effort to develop a new class of drugs for the treatment of central nervous system disorders. Since then, MPEP has been extensively studied for its potential therapeutic applications and as a tool for investigating the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of various intracellular signaling pathways that modulate synaptic plasticity and neuronal excitability. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades.
Biochemical and Physiological Effects
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has been shown to modulate various biochemical and physiological processes in the central nervous system. It has been shown to reduce the release of glutamate and other neurotransmitters, modulate the activity of ion channels and receptors, and regulate the expression of various genes. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has also been shown to modulate the activity of glial cells, which play a crucial role in maintaining the homeostasis of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool. It is highly selective for mGluR5 and does not interact with other glutamate receptors. It has a long half-life and can be administered orally or intraperitoneally. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has also been shown to be safe and well-tolerated in animal studies. However, 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has some limitations as a research tool. It is not suitable for studying the role of mGluR5 in peripheral tissues, as it does not cross the blood-brain barrier. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone also has some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has several potential therapeutic applications, particularly in the treatment of neurodevelopmental disorders and addiction. Future research should focus on developing more selective and potent mGluR5 antagonists that can cross the blood-brain barrier and have fewer off-target effects. The role of mGluR5 in various physiological and pathological processes should also be further investigated using animal models and human studies. Finally, the development of new imaging techniques that can visualize the expression and activity of mGluR5 in vivo will be crucial for understanding its role in the central nervous system.
Applications De Recherche Scientifique
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has been extensively used as a research tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has also been used to investigate the involvement of mGluR5 in the pathophysiology of neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders.
Propriétés
IUPAC Name |
1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-17(19-12-18-13)11-20-7-9-21(10-8-20)16-5-3-15(4-6-16)14(2)22/h3-6,12H,7-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAVKPOTNULGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B4881388.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)

![1-(4-fluorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4881406.png)
![1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4881419.png)
![(1R*,5S*)-6-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B4881422.png)
![N-butyl-2-[(2,3-difluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4881449.png)
